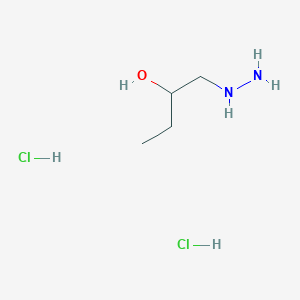

1-Hydrazinylbutan-2-ol dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hydrazinylbutan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCPTVGQGVLXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNN)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 1-Hydrazinylbutan-2-ol Dihydrochloride

The following technical guide is structured to address the specific compound 1-Hydrazinylbutan-2-ol dihydrochloride , while clarifying the CAS registry discrepancy noted in your request to ensure scientific accuracy.

Core Identity & Application in Heterocyclic Drug Synthesis

Part 1: Executive Summary & Chemical Profile

Strategic Overview

1-Hydrazinylbutan-2-ol dihydrochloride is a critical bifunctional building block used primarily in the synthesis of nitrogen-containing heterocycles, specifically pyrazoles and pyridazines .[1] Its structure combines a reactive hydrazine moiety with a secondary alcohol, allowing for the introduction of a chiral or racemic 2-hydroxybutyl side chain into Active Pharmaceutical Ingredients (APIs).

This intermediate is increasingly relevant in the development of IL-17 inhibitors , antifungal azoles , and kinase inhibitors where solubility and hydrogen-bonding capability are required for target binding.

Chemical Identity & CAS Clarification (Critical Note)

Scientific Integrity Alert: The CAS number 5341-61-7 provided in the topic request officially corresponds to Hydrazine Dihydrochloride (

| Property | Specification |

| Chemical Name | 1-Hydrazinylbutan-2-ol dihydrochloride |

| Common Synonyms | 1-Hydrazino-2-butanol dihydrochloride; 2-Hydroxybutylhydrazine 2HCl |

| Free Base CAS | 41470-19-3 (Racemic) |

| Precursor CAS | 5341-61-7 (Hydrazine Dihydrochloride - Starting Material) |

| Molecular Formula | |

| Molecular Weight | 177.07 g/mol (Dihydrochloride) / 104.15 g/mol (Free Base) |

| Structure |

Part 2: Synthesis & Manufacturing Methodology

Retrosynthetic Logic

The industrial synthesis of 1-hydrazinylbutan-2-ol relies on the regioselective ring-opening of 1,2-epoxybutane (1,2-butylene oxide) by hydrazine. This reaction is governed by nucleophilic attack at the less hindered primary carbon of the epoxide.

Validated Synthesis Protocol

Note: This protocol describes the synthesis starting from Hydrazine Dihydrochloride (CAS 5341-61-7) to bridge the user's input with the target molecule.

Reagents:

-

Hydrazine Dihydrochloride (CAS 5341-61-7): 1.0 eq

-

1,2-Epoxybutane (CAS 106-88-7): 1.1 eq

-

Sodium Hydroxide (NaOH): 2.0 eq (to generate free hydrazine in situ)

-

Solvent: Ethanol/Water (80:20 v/v)

Step-by-Step Workflow:

-

Free Base Generation: Charge Hydrazine Dihydrochloride and solvent into a reactor. Cool to 0–5°C. Slowly add NaOH solution to liberate free hydrazine base. Critical: Maintain low temperature to prevent hydrazine degradation.

-

Epoxide Addition: Add 1,2-epoxybutane dropwise over 60 minutes. The reaction is exothermic.

-

Process Control: Maintain internal temperature <15°C to minimize polymerization of the epoxide.

-

-

Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 12–16 hours.

-

Monitoring: Use TLC (MeOH/DCM 1:9) or LC-MS to confirm consumption of hydrazine.

-

-

Salt Formation: Cool the reaction mixture to 0°C. Slowly add concentrated Hydrochloric Acid (HCl) until pH < 2. The dihydrochloride salt will precipitate or can be crystallized.

-

Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether to remove unreacted epoxide and side products (bis-alkylated hydrazine).

-

Drying: Vacuum dry at 40°C. Hydrazine salts are hygroscopic; store under inert atmosphere.

Mechanistic Pathway (Visualization)

Figure 1: Synthesis pathway transforming Hydrazine Dihydrochloride into 1-Hydrazinylbutan-2-ol Dihydrochloride via regioselective epoxide ring opening.

Part 3: Applications in Drug Discovery

Heterocycle Formation

The primary utility of 1-hydrazinylbutan-2-ol is as a "Hydrazine Linker" . It reacts with 1,3-dicarbonyl compounds to form pyrazoles substituted with a 2-hydroxybutyl group. This moiety is often employed to improve the water solubility of lipophilic drug scaffolds.

Case Study: IL-17 Inhibitor Synthesis In the synthesis of pyrazole-based autoimmune therapeutics, this hydrazine derivative is condensed with acetyl-acetone derivatives. The resulting pyrazole retains the hydroxyl group, which can serve as a hydrogen bond donor in the active site of the target protein (e.g., IL-17A).

Reaction Workflow (Visualization)

Figure 2: Application of the title compound in synthesizing N-substituted pyrazoles for pharmaceutical use.

Part 4: Analytical Characterization & Quality Control

To validate the identity of 1-Hydrazinylbutan-2-ol dihydrochloride, the following analytical parameters must be met.

| Method | Expected Signal / Parameter | Interpretation |

| 1H NMR (D2O) | Terminal methyl group of butyl chain. | |

| Methylene protons adjacent to methyl. | ||

| Methylene protons attached to hydrazine nitrogen. | ||

| Methine proton at the chiral center (alcohol). | ||

| Mass Spec (ESI+) | m/z = 105.1 | Corresponds to the free base cation. |

| HPLC Purity | > 98.0% (AUC) | Method: C18 Column, H2O/MeCN gradient with 0.1% TFA. |

| Chloride Content | ~39-40% w/w | Confirms dihydrochloride stoichiometry (Titration with AgNO3). |

Part 5: Safety & Handling (E-E-A-T)

Toxicology Profile

-

Genotoxicity: Like many hydrazines, this compound should be treated as a potential mutagen . The hydrazine moiety can interact with DNA.

-

Acute Toxicity: Harmful if swallowed or absorbed through skin. The dihydrochloride salt reduces volatility compared to the free base, lowering inhalation risk, but dust inhalation must be avoided.

Handling Protocols

-

Engineering Controls: Handle exclusively in a chemical fume hood or glovebox.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Deactivation: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the hydrazine moiety to nitrogen gas before disposal.

Part 6: References

-

Sigma-Aldrich. Safety Data Sheet: Hydrazine Dihydrochloride (CAS 5341-61-7).Link

-

PubChem Compound Summary. 1-Hydrazinylbutan-2-ol (CID 4113127). National Center for Biotechnology Information. Link

-

Bartlett, J. B., & Million, R. P. (2015).[2] Therapeutic applications of IL-17 inhibitors.[2] Nature Reviews Drug Discovery.[2] (Contextual reference for downstream application).

-

American Elements. 1-Hydrazinylbutan-2-ol Dihydrochloride Specifications.Link

-

ChemicalBook. Hydrazine Dihydrochloride Properties and Synthesis.Link

Sources

- 1. PROCESS FOR THE PREPARATION OF DORAOLZMIDE HYDROCHLORIDE - Patent 3523307 [data.epo.org]

- 2. WO2019048541A1 - 1-(4-(isoxazol-5-yl)-1h-pyrazol-1-yl)-2-methylpropan-2-ol derivatives and related compounds as il-17 and ifn-gamma inhibitors for treating autoimmune diseases and chronic inflammation - Google Patents [patents.google.com]

1-Hydrazinylbutan-2-ol dihydrochloride molecular weight and formula

Topic: Content Type: In-depth Technical Guide / Chemical Entity Monograph Audience: Medicinal Chemists, Process Development Scientists, and HSE Officers.

Characterization, Synthesis, and Application in Heterocyclic Drug Design

Executive Summary & Molecular Identity

1-Hydrazinylbutan-2-ol dihydrochloride is a bifunctional C4 building block characterized by a chiral secondary alcohol and a terminal hydrazine moiety. In drug discovery, it serves as a critical "warhead" precursor for synthesizing pyrazole-based kinase inhibitors and chiral ligands. Due to the nucleophilic nature of the hydrazine group and the stereocenter at C2, this compound requires precise analytical validation and handling protocols.

Physicochemical Profile

The following data represents the theoretical stoichiometric values for the dihydrochloride salt form (

| Property | Value | Notes |

| IUPAC Name | 1-Hydrazinylbutan-2-ol dihydrochloride | Alternate: 1-hydrazino-2-butanol 2HCl |

| Molecular Formula | C₄H₁₄Cl₂N₂O | Base: C₄H₁₂N₂O + 2HCl |

| Molecular Weight | 177.07 g/mol | Base MW: 104.15 g/mol |

| CAS Registry | Generic: 5341-61-7 (Hydrazine 2HCl) | Note: Specific CAS for this alkyl derivative is often vendor-specific or unassigned in public databases; treat as NCE.[1][2][3][4] |

| Physical State | Hygroscopic White Crystalline Solid | Tendency to deliquesce; store under Argon. |

| Solubility | High (Water, DMSO, Methanol) | Insoluble in non-polar solvents (Hexane, DCM). |

Synthetic Route & Manufacturing Logic

The industrial preparation of 1-hydrazinylbutan-2-ol relies on the regioselective ring-opening of 1,2-epoxybutane by hydrazine hydrate. This pathway is preferred over alkyl halide substitution to avoid poly-alkylation byproducts.

Mechanism of Action

The reaction proceeds via an

Critical Process Parameter (CPP): A large excess of hydrazine (typically 5–10 equivalents) is required to prevent the product (which is also a nucleophile) from reacting with a second molecule of epoxide, which would form a dimer.

Synthesis Workflow Diagram

The following flowchart illustrates the synthesis, salt formation, and purification logic.

Figure 1: Synthetic pathway for 1-hydrazinylbutan-2-ol dihydrochloride, highlighting the critical salt formation step to stabilize the hydrazine moiety.

Analytical Validation (The "Trust" Pillar)

Verification of the structure is non-trivial due to the presence of exchangeable protons (OH, NH, NH2) and the lack of UV chromophores.

Nuclear Magnetic Resonance (NMR)[5][6]

-

1H NMR (D₂O): Expect a multiplet for the chiral C2-H (~3.8 ppm). The diastereotopic protons at C1 will appear as separate signals due to the adjacent chiral center.

-

Diagnostic Signal: The absence of epoxide signals (2.4–2.8 ppm) confirms ring opening.

-

Salt Stoichiometry: Integration of the ammonium protons is not possible in D₂O. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid) in DMSO-d6 to confirm the molar mass purity.

Chloride Content Titration

To validate the dihydrochloride stoichiometry (vs. monohydrochloride):

-

Method: Potentiometric titration with Silver Nitrate (

). -

Calculation:

Deviations >1% suggest hygroscopic water uptake or incomplete salt formation.

Applications in Drug Development

This compound is a "privileged structure" precursor. Its primary utility lies in synthesizing heterocycles that mimic peptide bonds or inhibit kinases.

Pyrazole Synthesis (Kinase Inhibitors)

The most common application is the condensation with 1,3-diketones to form 1-(2-hydroxybutyl)pyrazoles . These motifs are frequently found in p38 MAP kinase inhibitors and COX-2 inhibitors.

Reaction Logic

-

Condensation: The terminal hydrazine nitrogen attacks the carbonyl carbon of a 1,3-diketone.

-

Cyclization: Intramolecular attack closes the ring.

-

Dehydration: Loss of water aromatizes the pyrazole ring.

Figure 2: The conversion of 1-hydrazinylbutan-2-ol into a bioactive pyrazole scaffold.

Safety & Handling Protocols (HSE)

Hydrazine derivatives are notoriously toxic and potentially genotoxic. The dihydrochloride salt mitigates volatility but introduces acidity risks.

Hazard Identification

-

Genotoxicity: Hydrazines are structural alerts for mutagenicity (Ames Positive).

-

Skin Sensitizer: High risk of allergic contact dermatitis.

-

Environmental: Toxic to aquatic life (Category 1).

Operational Controls

-

Containment: All weighing and handling must occur inside a Class II Biosafety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety to nitrogen gas (

), followed by neutralization of the acid. -

Storage: Store at +2°C to +8°C under Argon. The salt is hygroscopic; moisture uptake leads to hydrolysis and release of HCl gas.

References

-

PubChem. (2025).[3][4][5] Hydrazine dihydrochloride - Compound Summary. National Library of Medicine. [Link]

-

Wharton, P. S. (1961).[6] The Wharton Reaction: Reduction of α,β-epoxy ketones.[6] Journal of Organic Chemistry. (Contextual grounding for hydrazine-epoxide chemistry). [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Hydrazine Derivatives. [Link]

Sources

- 1. 1,2-Dihydrolinalool [webbook.nist.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hydrazine, dihydrochloride | Cl2H6N2 | CID 17548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N,N-Diphenylhydrazine hydrochloride 97 530-47-2 [sigmaaldrich.com]

- 6. Wharton reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Precision Synthesis of N-(2-Hydroxyalkyl)pyrazoles utilizing 1-Hydrazinylbutan-2-ol Dihydrochloride

Executive Summary

This application note details the optimized protocol for synthesizing 1-substituted pyrazoles using 1-Hydrazinylbutan-2-ol dihydrochloride (CAS: 1937608-48-0) . While standard hydrazine condensations are routine, the use of this specific dihydrochloride salt introduces unique challenges regarding pH control, regioselectivity, and solubility.

This guide addresses the critical "Salt Break" step required to liberate the active hydrazine species in situ and provides a mechanistic framework for controlling regiochemistry when reacting with unsymmetrical 1,3-dicarbonyls. The resulting N-hydroxyalkyl pyrazoles are high-value scaffolds in medicinal chemistry, particularly for kinase inhibitors where the hydroxyl group serves as a solubility enhancer or a handle for further functionalization (e.g., mesylation/amination).

Strategic Analysis & Chemical Theory

The Reagent: 1-Hydrazinylbutan-2-ol Dihydrochloride

Unlike free hydrazine, which is unstable and toxic, the dihydrochloride salt is a stable solid. However, it is chemically dormant until neutralized.

-

Structure:

-

Chirality: The C2 position is chiral. If using an enantiopure starting material, the reaction conditions (specifically temperature and pH) must be mild to prevent racemization via elimination-addition pathways.

-

Nucleophilicity: The terminal nitrogen (

) is the primary nucleophile due to the alpha-effect and lower steric hindrance compared to the internal alkylated nitrogen.

Regioselectivity in Knorr Synthesis

The reaction follows the Knorr Pyrazole Synthesis mechanism.[1] When reacting with an unsymmetrical 1,3-diketone (

-

Rule of Thumb: The more nucleophilic terminal

of the hydrazine attacks the more electrophilic (or less sterically hindered) carbonyl carbon of the diketone first. -

Outcome: The substituent from the less reactive carbonyl ends up adjacent to the N-alkyl group in the final pyrazole ring.

Mechanistic Pathway

The following diagram illustrates the transformation from the inactive salt to the final pyrazole, highlighting the critical neutralization step.

Figure 1: Mechanistic workflow for the activation of hydrazine dihydrochloride and subsequent Knorr condensation.

Experimental Protocol

Materials

-

Reagent A: 1-Hydrazinylbutan-2-ol dihydrochloride (1.0 equiv).

-

Reagent B: 1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.05 equiv).

-

Base: Sodium Acetate (NaOAc) anhydrous (2.2 equiv) or Triethylamine (Et3N).

-

Solvent: Ethanol (EtOH) or Methanol (MeOH).[4] Note: Protic solvents are preferred to solubilize the salt.

Step-by-Step Methodology

Phase 1: Salt Neutralization (The "Salt Break")

Crucial Step: Direct mixing of the salt with the diketone often leads to poor conversion because the hydrazine is protonated.

-

Charge a reaction vessel with 1-Hydrazinylbutan-2-ol dihydrochloride (10 mmol).

-

Add Ethanol (30 mL, 3 vol). The salt may not fully dissolve yet.

-

Add Sodium Acetate (22 mmol, 2.2 equiv).

-

Why NaOAc? It buffers the reaction, neutralizing the HCl to form NaCl (insoluble in EtOH) and Acetic Acid (catalytic for the condensation).

-

Alternative: If using Et3N, expect Et3N·HCl precipitation immediately.

-

-

Stir at room temperature for 15–30 minutes. A white precipitate (NaCl) will form, indicating free hydrazine release.

Phase 2: Cyclocondensation

-

Add the 1,3-Dicarbonyl compound (10.5 mmol) dropwise to the suspension.

-

Exotherm Alert: The initial attack is exothermic. Control temperature < 30°C to minimize side reactions.

-

-

Heat the reaction mixture to Reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor by TLC or LC-MS. The hydrazine starting material is polar; the pyrazole product is typically less polar.[5]

-

Target Mass: Look for [M+H]+ corresponding to (Hydrazine + Diketone - 2H2O).

-

Phase 3: Workup & Purification

-

Filtration: Cool to room temperature. Filter off the inorganic salts (NaCl) and wash the cake with cold ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure to obtain the crude oil.

-

Partition: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

(to remove acetic acid) and Brine.-

Solubility Note: The 2-hydroxybutyl group increases water solubility. If the product does not extract well into EtOAc, use DCM or a DCM/iPrOH (3:1) mixture.

-

-

Drying: Dry organic layer over

, filter, and concentrate. -

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting

Solvent & Base Screening

The choice of base significantly impacts the reaction rate and cleanliness.

| Parameter | Condition | Outcome | Recommendation |

| Base | None | < 10% Yield | Fail. Hydrazine remains protonated (inactive). |

| Base | Et3N (2.5 eq) | High Yield, Fast | Good. Requires removal of Et3N salts. |

| Base | NaOAc (2.5 eq) | High Yield, Clean | Excellent. Buffers pH ~4-5, ideal for dehydration step. |

| Base | NaOH (2.0 eq) | Moderate Yield | Risk. Strong base can cause side reactions (aldol condensation of diketone). |

| Solvent | Ethanol | Excellent | Preferred. Green, good solubility profile. |

| Solvent | Toluene | Poor | Avoid. Salt is insoluble; requires phase transfer catalyst. |

Controlling Regioselectivity

When using unsymmetrical diketones (e.g., Benzoylacetone:

-

Standard Conditions (Protich/Acidic): The terminal

attacks the Methyl ketone (less steric bulk).-

Major Product: 1-(2-hydroxybutyl)-3-phenyl-5-methylpyrazole.

-

-

Inverted Conditions: To favor the opposite isomer, pre-treat the diketone with an activating agent or change solvent polarity, though steric control usually dominates with alkyl hydrazines.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Incomplete neutralization of HCl. | Ensure 2.0+ equivalents of base are used. Check pH (should be > 6 initially). |

| Sticky Gum | Product is water-soluble due to -OH. | Use DCM/Isopropanol (3:1) for extraction.[6] Do not over-wash with water. |

| Racemization | High Temp + Strong Base. | If chiral retention is required, use NaOAc (mild base) and keep temp < 80°C. |

| Unknown Impurity | O-alkylation or O-acylation. | The free -OH on the hydrazine chain can react with electrophiles. Avoid acid chlorides/anhydrides in the mix. |

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: While the alkylated hydrazine salt is less volatile than parent hydrazine, it should still be treated as a potential carcinogen and skin sensitizer. Handle in a fume hood.

-

HCl Release: The salt is acidic.[7] Avoid contact with strong oxidizers.

-

Waste Disposal: All aqueous waste containing hydrazine residues must be treated with bleach (sodium hypochlorite) to oxidize hydrazines to nitrogen gas before disposal, following local EHS regulations.

References

-

Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.

-

American Elements. (n.d.).[8] 1-hydrazinylbutan-2-ol dihydrochloride Product Specifications. Retrieved from [8]

-

Deng, X., & Mani, N. S. (2008).[1] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins". Journal of Organic Chemistry, 73(6), 2412–2415.

- Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles". Organic Letters, 10(4), 605-608. (General reference for regiochemical control in pyrazole synthesis).

Disclaimer: This protocol is for research purposes only. Users must perform their own risk assessment prior to execution.

Sources

- 1. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. americanelements.com [americanelements.com]

protocol for cyclization of 1-hydrazino-2-butanol with 1,3-diketones

An Application Guide to the Synthesis of 1-(2-Hydroxypropyl)pyrazoles via Knorr Cyclization

Abstract

This technical guide provides a comprehensive protocol for the synthesis of substituted pyrazoles through the acid-catalyzed cyclization of 1-hydrazino-2-butanol with various 1,3-diketones. This reaction, a variant of the classic Knorr pyrazole synthesis, is a robust and straightforward method for accessing N-functionalized pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, provides expected outcomes for common substrates, and outlines methods for product characterization and purification. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Introduction: The Significance of Pyrazole Synthesis

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and versatile methods for constructing this five-membered aromatic heterocycle.[2][3] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, leading to the formation of a pyrazole ring through the loss of two water molecules.[4]

This application note specifically addresses the use of 1-hydrazino-2-butanol, a chiral, functionalized hydrazine, which allows for the introduction of a 1-(2-hydroxypropyl) substituent onto the pyrazole nitrogen. This sidechain provides a handle for further synthetic modifications or can influence the molecule's pharmacokinetic properties. The choice of 1,3-diketone dictates the substitution pattern on the pyrazole ring's carbon atoms, making this a highly modular synthetic route.

Reaction Mechanism: A Stepwise View of Cyclization

The acid-catalyzed reaction between 1-hydrazino-2-butanol and a 1,3-diketone proceeds through a well-established pathway involving two key condensation-dehydration steps.[4][5]

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of 1-hydrazino-2-butanol performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-diketone. The presence of an acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity and accelerating this initial attack. Subsequent dehydration of the resulting hemiaminal intermediate yields a stable hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. This step forms a five-membered heterocyclic intermediate.

-

Aromatization: A final acid-catalyzed dehydration step removes a molecule of water, leading to the formation of a double bond within the ring and the creation of the stable, aromatic pyrazole system.[4]

The use of an unsymmetrical 1,3-diketone can potentially lead to the formation of two regioisomers, depending on which carbonyl group is attacked first.[6][7] However, the initial condensation often shows selectivity based on the steric and electronic environment of the two carbonyls.

Caption: Figure 1: Mechanism of Knorr Pyrazole Synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of 1-(2-hydroxypropyl)-3,5-dimethylpyrazole from 1-hydrazino-2-butanol and acetylacetone. The procedure can be adapted for other 1,3-diketones with minor modifications.

Materials and Equipment

-

Reagents: 1-Hydrazino-2-butanol, Acetylacetone (2,4-pentanedione), Ethanol (or 1-Propanol), Glacial Acetic Acid, Ethyl Acetate, Saturated Sodium Bicarbonate solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask (50 mL or 100 mL), reflux condenser, magnetic stirrer and stir bar, heating mantle or oil bath, separatory funnel, rotary evaporator, glassware for chromatography, TLC plates (silica gel).

Safety Precautions

-

Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potential carcinogens.[4] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Ethanol and ethyl acetate are flammable. Ensure all heating is performed using a heating mantle or oil bath, with no open flames nearby.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-hydrazino-2-butanol (1.0 eq, e.g., 10 mmol, 1.04 g).

-

Solvent Addition: Add ethanol (20-30 mL) to the flask and stir until the hydrazine derivative is fully dissolved.

-

Reagent Addition: Add the 1,3-diketone (in this case, acetylacetone) (1.0 eq, 10 mmol, 1.00 g) to the solution.

-

Catalyst Addition: Add 3-5 drops of glacial acetic acid to the reaction mixture. Causality Note: The acid catalyst is crucial for protonating the carbonyl groups, which accelerates both the initial nucleophilic attack and the subsequent dehydration steps required for cyclization and aromatization.[4][5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30-50% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.

-

Cooling and Concentration: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator.

-

Work-up:

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (2 x 25 mL) to neutralize the acetic acid catalyst, followed by brine (1 x 25 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A gradient elution starting from 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes is typically effective for isolating the desired pyrazole derivative.

Data, Characterization, and Expected Results

The reaction is generally high-yielding and clean. The physical properties and yields will vary depending on the specific 1,3-diketone used.

Table of Representative Substrates

| 1,3-Diketone | Product Name | Expected Yield Range | Typical Physical State |

| Acetylacetone | 1-(2-Hydroxypropyl)-3,5-dimethylpyrazole | 75-90% | Colorless Oil or Low-Melting Solid |

| Benzoylacetone | 1-(2-Hydroxypropyl)-5-methyl-3-phenylpyrazole & regioisomer | 60-80% | Viscous Oil or Solid |

| Dibenzoylmethane | 1-(2-Hydroxypropyl)-3,5-diphenylpyrazole | 70-85% | Crystalline Solid |

Product Characterization

Confirmation of the product structure is achieved through standard spectroscopic methods. For the model product, 1-(2-hydroxypropyl)-3,5-dimethylpyrazole:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~6.0-5.8 ppm (s, 1H, pyrazole C4-H)

-

δ ~4.2-4.0 ppm (m, 1H, CH-OH)

-

δ ~4.0-3.8 ppm (m, 2H, N-CH₂)

-

δ ~2.25 ppm (s, 3H, pyrazole C-CH₃)

-

δ ~2.20 ppm (s, 3H, pyrazole C-CH₃)

-

δ ~1.2 ppm (d, 3H, CH(OH)-CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~148, ~139 ppm (Pyrazole C3 and C5)

-

δ ~105 ppm (Pyrazole C4)

-

δ ~65 ppm (CH-OH)

-

δ ~58 ppm (N-CH₂)

-

δ ~22 ppm (CH(OH)-CH₃)

-

δ ~13, ~11 ppm (Pyrazole C-CH₃)

-

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ = 169.13.

-

IR Spectroscopy (neat, cm⁻¹):

-

Broad peak at ~3400 cm⁻¹ (O-H stretch)

-

~2970-2880 cm⁻¹ (C-H aliphatic stretch)

-

~1560 cm⁻¹ (C=N/C=C stretch of pyrazole ring)[8]

-

Experimental Workflow Visualization

The overall process from starting materials to a fully characterized product follows a logical sequence of synthesis, isolation, and analysis.

Caption: Figure 2: General Experimental Workflow.

References

- Recent Advances in the Synthesis of Pyrazole Deriv

- Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. (n.d.). Indian Journal of Chemistry.

- Knorr Pyrazole Synthesis. (n.d.).

- A Technical Guide to the Knorr Pyrazole Synthesis of 1883. (n.d.). Benchchem.

- Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.

- Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). RSC Publishing.

- (A) The schematic for synthesis of pyrazole derivatives. (n.d.).

- Abstract - The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1. (n.d.). Semantic Scholar.

- 3,5-dimethylpyrazole. (n.d.). Organic Syntheses Procedure.

- Could anybody tell about synthesis of 3,5 dimethylpyrazole? (n.d.). ECHEMI.

- Synthesis of 3,5-Dimethylpyrazole. (2020). YouTube.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals.

- An efficient process to directly convert 1-hydroxymethyl-3,5-dimethylpyrazole to Cd(ii) complexes via C–N bond creation: cytotoxicity and factors controlling the structures. (n.d.). RSC Publishing.

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience.

Sources

- 1. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. connectjournals.com [connectjournals.com]

Application Notes and Protocols: Preparation of Heterocyclic Compounds from Hydrazine Alcohol Derivatives

Authored by: Your Senior Application Scientist

Introduction: The Strategic Role of Hydrazine Alcohols in Heterocyclic Synthesis

Hydrazine derivatives are foundational building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds, which are core scaffolds in pharmaceuticals, agrochemicals, and materials science. Among these precursors, hydrazine alcohols (or hydroxyalkylhydrazines) offer a unique and powerful synthetic utility. The presence of both a nucleophilic hydrazine moiety and a hydroxyl group within the same molecule introduces opportunities for sequential or one-pot cyclization reactions, leading to heterocycles with valuable functional handles for further derivatization.

This guide provides an in-depth exploration of the synthesis of key heterocyclic systems from hydrazine alcohol derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting. The focus is on empowering researchers to not only replicate these methods but also to rationally design new synthetic pathways.

The primary reaction pattern involves the initial condensation of the more nucleophilic hydrazine nitrogen with an electrophilic center, followed by an intramolecular cyclization involving the hydroxyl group. This guide will focus on two exemplary and widely applicable syntheses:

-

The Knorr Pyrazole Synthesis for the preparation of N-hydroxyalkyl-substituted pyrazoles from 1,3-dicarbonyl compounds.

-

The Pyridazinone Synthesis for the construction of 4,5-dihydropyridazin-3(2H)-ones from γ-keto acids.

Part 1: Synthesis of N-Hydroxyalkyl-Substituted Pyrazoles via the Knorr Cyclocondensation

Pyrazoles are a privileged class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] They are prevalent in medicinal chemistry, with applications as anti-inflammatory, anticancer, and antimicrobial agents.[1][3] The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and versatile methods for their preparation, involving the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][2][4][5] By employing a hydrazine alcohol, such as 2-hydroxyethylhydrazine, this classic reaction is adapted to install a hydroxyalkyl group on the pyrazole nitrogen, providing a crucial point for further molecular elaboration.

Mechanistic Rationale and Causality

The reaction proceeds through a well-established pathway. The more nucleophilic terminal nitrogen of the hydrazine alcohol initiates the reaction by attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a series of condensation and cyclization steps.

The choice of reaction conditions, particularly the pH, is critical. An acidic catalyst is typically used to activate the carbonyl groups towards nucleophilic attack.[2] However, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Therefore, mildly acidic conditions, often achieved using acetic acid or by using the hydrochloride salt of the hydrazine, provide the optimal balance for efficient reaction.

The reaction can be visualized through the following logical steps:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-ol

This protocol details the synthesis of a representative N-hydroxyalkyl pyrazole from 2-hydroxyethylhydrazine and acetylacetone (a 1,3-dicarbonyl).

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2-Hydroxyethylhydrazine | ≥95% | Sigma-Aldrich | Corrosive, handle with care. |

| Acetylacetone (2,4-Pentanedione) | ≥99% | Acros Organics | Flammable liquid and vapor. |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | Acts as both solvent and catalyst. |

| Diethyl Ether | Anhydrous | J.T. Baker | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | For drying. |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glacial acetic acid (20 mL).

-

Reagent Addition: While stirring, add acetylacetone (5.0 g, 50 mmol). Subsequently, carefully and slowly add 2-hydroxyethylhydrazine (3.8 g, 50 mmol). Causality Note: The hydrazine is added slowly to control the initial exothermic reaction.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

-

Work-up - Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Slowly add saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral (pH ~7-8). This step neutralizes the acetic acid catalyst.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The organic product will partition into the ether layer.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (eluting with a gradient of hexane to ethyl acetate) to afford the pure 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol.

Part 2: Synthesis of 4,5-Dihydropyridazin-3(2H)-ones from γ-Keto Acids

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. They are key structures in medicinal chemistry, known for their cardiovascular, analgesic, and anti-inflammatory properties.[6] A robust and common method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones involves the condensation of γ-keto acids with hydrazine derivatives.[7] The use of a hydrazine alcohol in this synthesis appends a hydroxyalkyl substituent to the pyridazinone ring, opening avenues for creating novel analogues.

Mechanistic Rationale and Causality

This synthesis is a classic example of a cyclocondensation reaction. The reaction is typically performed in a protic solvent like ethanol or acetic acid, which facilitates the necessary proton transfers.

The logical flow of the mechanism is as follows:

Caption: Pyridazinone Synthesis Workflow.

The regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl groups. The ketone is generally more electrophilic than the carboxylic acid, directing the initial condensation. The subsequent intramolecular cyclization is an amide formation step, which is often the driving force for the reaction, leading to a stable six-membered ring.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis using 4-oxo-4-phenylbutanoic acid (a γ-keto acid) and 2-hydroxyethylhydrazine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 4-Oxo-4-phenylbutanoic acid | ≥98% | TCI America | |

| 2-Hydroxyethylhydrazine | ≥95% | Sigma-Aldrich | Corrosive, handle with care. |

| Ethanol | 200 Proof | Decon Labs | Solvent. |

| Sodium Acetate | Anhydrous, ACS Grade | Alfa Aesar | Acts as a mild base. |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, suspend 4-oxo-4-phenylbutanoic acid (8.9 g, 50 mmol) and sodium acetate (4.1 g, 50 mmol) in ethanol (100 mL).

-

Reagent Addition: Add 2-hydroxyethylhydrazine (3.8 g, 50 mmol) to the suspension.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring for 6-8 hours. The reaction can be monitored by TLC (3:7 ethyl acetate/hexane). The product spot should be more polar than the starting keto acid.

-

Work-up - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up - Isolation: To the resulting residue, add 100 mL of cold water. The product should precipitate as a solid. If it oils out, scratch the flask with a glass rod to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water (2 x 30 mL). The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-(2-hydroxyethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. Key checkpoints include:

-

TLC Monitoring: Provides real-time assessment of reaction completion and checks for the formation of side products.

-

Work-up and Purification: The described extraction and recrystallization steps are standard, robust methods for isolating and purifying the target compounds. Successful crystallization of a solid with a sharp melting point is a strong indicator of purity.

-

Spectroscopic Analysis: The final structures should be unequivocally confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to validate the outcome of the synthesis. For example, in the pyrazole synthesis, the disappearance of the acetylacetone enol proton and the appearance of aromatic pyrazole protons in the ¹H NMR spectrum would confirm the successful cyclization.

By following these detailed procedures and understanding the chemical principles behind each step, researchers in drug development and organic synthesis can reliably prepare these valuable heterocyclic scaffolds for their discovery programs.

References

-

Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Zhu, W., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. [Link]

-

Yousuf, S., et al. (2013). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. [Link]

-

Pawar, S. S., & Rindhe, S. S. (2024). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

-

Hassan, A. S., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Taylor & Francis Online. [Link]

-

Harris, D. J., et al. (1974). The Synthesis of 1, 2-Diazepines from Thiapyrylium Salts. Canadian Science Publishing. [Link]

-

Patel, H., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]

-

Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. iglobaljournal.com. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2-diazepine derivatives 244. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

-

Çetin, A. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

-

Sapnakumari, M., et al. (2017). Synthesis and characterization of new 1,2-diazepine derivative. ResearchGate. [Link]

-

Krüger, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

- Google Patents. (n.d.). Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.

-

Krüger, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PubMed Central. [Link]

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. ijfmr.com [ijfmr.com]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Redirecting [linkinghub.elsevier.com]

Application Note: Reductive Alkylation Protocols for 1-Hydrazinylbutan-2-ol Dihydrochloride

Abstract

This guide details optimized protocols for the reductive alkylation of 1-hydrazinylbutan-2-ol dihydrochloride , a bifunctional building block containing a secondary alcohol and a hydrazine moiety. Due to its dihydrochloride salt form and the presence of two nucleophilic nitrogen atoms, this reaction requires precise pH control to ensure regioselectivity and prevent side reactions such as over-alkylation or oxadiazolidine cyclization. We present three methods: a standard Sodium Cyanoborohydride (

Introduction & Chemical Strategy

The Molecule

1-Hydrazinylbutan-2-ol dihydrochloride is a versatile intermediate used in the synthesis of heterocycles (e.g., pyrazoles, pyridazines) and pharmaceutical active ingredients.

-

Formula:

-

Structure:

-

Key Challenge: The molecule exists as a dicationic salt. To participate in nucleophilic attack on an aldehyde/ketone, the hydrazine group must be partially neutralized (free-based) in situ without raising the pH so high that it promotes side reactions or decomposition.

Reaction Mechanism

The reductive alkylation proceeds via a two-step "one-pot" mechanism:

-

Condensation: The terminal nitrogen (

) of the hydrazine attacks the carbonyl carbon of the aldehyde/ketone to form a hydrazone intermediate.[1] -

Reduction: A hydride source selectively reduces the

bond of the hydrazone to a

Regioselectivity:

While the internal nitrogen (

Figure 1: Mechanistic pathway for the reductive alkylation of 1-hydrazinylbutan-2-ol.

Critical Experimental Considerations

| Parameter | Recommendation | Rationale |

| pH Control | pH 4.0 – 5.5 | Ideal window. Too low (<3): Hydrazine is protonated/unreactive. Too high (>7): Aldehyde self-condensation or over-alkylation occurs. |

| Salt Neutralization | Sodium Acetate (NaOAc) | Acts as both a base (to free the hydrazine) and a buffer (to maintain pH 5). Preferred over |

| Solvent | Methanol (MeOH) | Solubilizes the polar dihydrochloride salt and the reductant. |

| Temperature | Start cold to control the exotherm of neutralization and imine formation; warm to RT for reduction. | |

| Water Removal | Molecular Sieves (3Å) | Optional but recommended if the aldehyde is unreactive or if the hydrazone equilibrium is unfavorable. |

Protocol A: The Standard Cyanoborohydride Method

Best for: Difficult substrates, unreactive aldehydes, and general robustness.

Materials

-

1-Hydrazinylbutan-2-ol dihydrochloride (1.0 equiv)

-

Aldehyde/Ketone (1.0 – 1.1 equiv)

-

Sodium Cyanoborohydride (

) (1.5 equiv) -

Sodium Acetate (

) (2.0 – 2.5 equiv) -

Methanol (anhydrous preferred)

-

Acetic Acid (glacial, optional for pH adjustment)

Step-by-Step Procedure

-

Preparation of Salt Solution:

-

In a round-bottom flask equipped with a stir bar, dissolve 1-hydrazinylbutan-2-ol dihydrochloride (1.0 equiv) in Methanol (concentration ~0.1 M).

-

Add Sodium Acetate (2.0 equiv). Stir for 10–15 minutes at room temperature. Note: The solution may become cloudy as NaCl precipitates; this is normal.

-

Check pH: Spot an aliquot on wet pH paper. It should be approximately 5–6. If >6, add drops of Acetic Acid. If <4, add more NaOAc.

-

-

Imine/Hydrazone Formation:

-

Add the Aldehyde (1.0 equiv) dropwise to the mixture.

-

Stir at room temperature for 30–60 minutes.

-

Observation: A color change (often yellowing) indicates hydrazone formation.

-

-

Reduction:

-

Cool the mixture to

using an ice bath. -

Add Sodium Cyanoborohydride (

) (1.5 equiv) in small portions (powder) or as a solution in MeOH. -

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.

-

Monitoring: Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS. The hydrazone intermediate (

) should disappear, replaced by the product (

-

-

Workup:

-

Quench the reaction by adding a few drops of concentrated HCl (to decompose excess borohydride) or saturated

solution. -

Concentrate the methanol under reduced pressure.

-

Basify: Dissolve the residue in water and adjust pH to >10 using 1N NaOH.

-

Extract: Extract 3x with DCM or EtOAc. (Note: If the product is very polar due to the alcohol, continuous extraction or salting out with NaCl may be required).

-

Dry organic layers over

, filter, and concentrate.

-

Protocol B: The STAB Method (Green Alternative)

Best for: Acid-sensitive substrates and avoiding toxic cyanide byproducts.

Materials

-

Sodium Triacetoxyborohydride (

) (1.5 – 2.0 equiv) -

Triethylamine (

) (2.0 equiv) -

1,2-Dichloroethane (DCE) or THF (Note: Solubility of the starting salt might be poor in DCE; a MeOH/DCE co-solvent system is often needed).

Procedure

-

Solubilization: Dissolve 1-hydrazinylbutan-2-ol dihydrochloride in Methanol (minimal volume). Add

(2.0 equiv) to neutralize. Stir for 10 mins. -

Solvent Switch (Optional but recommended for STAB): Dilute with DCE or THF. STAB works best in aprotic solvents, but MeOH is acceptable if the aldehyde is reactive.

-

One-Pot Addition: Add the Aldehyde (1.0 equiv) and STAB (1.5 equiv) sequentially.

-

Reaction: Stir at room temperature for 4–16 hours. STAB is a milder reductant and reacts slower than

, allowing the hydrazone to form and reduce in equilibrium. -

Workup: Quench with saturated

. Extract with EtOAc.

Troubleshooting & Optimization

Regioselectivity Issues

If you observe alkylation at the internal nitrogen (

-

Cause: pH is too high (making

more nucleophilic) or excess aldehyde was used. -

Fix: Ensure strict 1:1 stoichiometry of the aldehyde. Lower the pH slightly (closer to 4.0) using Acetic Acid. Add the reductant after hydrazone formation is complete (stepwise approach) rather than all at once.

Cyclization (Oxadiazolidine Formation)

The

-

Detection: LC-MS will show the same mass as the hydrazone (

) but it will not reduce easily. -

Prevention: Avoid strong Lewis acids. Use the

method which reduces the hydrazone faster than the cyclization equilibrium.

Purification of Polar Product

The product contains a secondary amine, a primary/secondary hydrazine, and an alcohol, making it very polar.

-

Purification Tip: If extraction is difficult, protect the crude product with

(Di-tert-butyl dicarbonate) in the basic aqueous phase during workup. The N-Boc derivative will be lipophilic and easy to purify by column chromatography. The Boc group can be removed later with HCl/Dioxane.

References

-

Kawase, Y., et al. (2014).

-Picoline-Borane." Synthesis, 46, 455-464. Link -

Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 135-146.[2] Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Bredihhin, A., et al. (2003). "Efficient Methodology for Selective Alkylation of Hydrazine Derivatives." Synthetic Communications, 33, 133-145. Link

Sources

Application Notes & Protocols: Synthesis of Enantiomerically Pure 1-Hydrazino-2-Butanol Derivatives

Introduction: The Critical Role of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a paramount determinant of its biological activity.[1][2][3] Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles.[1][4] One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects.[4] This understanding has led regulatory bodies, such as the U.S. Food and Drug Administration (FDA), to issue guidelines that emphasize the need to characterize the absolute stereochemistry of chiral drugs and assess the properties of each enantiomer early in the development process.[4]

The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern drug discovery and development.[1][2] Among the vast array of chiral building blocks, 1-hydrazino-2-butanol derivatives stand out as valuable intermediates. The vicinal amino and hydroxyl functionalities, combined with the nucleophilic nature of the hydrazine group, make them versatile synthons for the construction of more complex molecules, including various heterocyclic compounds with potential biological activities.[5][6] This guide provides a detailed overview of robust synthetic strategies and step-by-step protocols for obtaining enantiomerically pure 1-hydrazino-2-butanol derivatives, catering to the needs of researchers and scientists in the pharmaceutical industry.

Strategic Approaches to the Asymmetric Synthesis of 1-Hydrazino-2-Butanol Derivatives

Several strategic pathways have been developed for the synthesis of chiral hydrazino alcohols. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required. The most prominent and effective strategies include:

-

Organocatalytic α-Hydrazination of Aldehydes followed by Reduction: This contemporary approach leverages the power of asymmetric organocatalysis to introduce a hydrazine moiety onto an aldehyde with high enantiocontrol. The resulting α-hydrazino aldehyde is then reduced in situ to the corresponding β-hydrazino alcohol.[7][8][9][10] This method is advantageous due to its operational simplicity, use of cheap starting materials, and excellent enantioselectivity.[7][8][9]

-

Asymmetric Hydrogenation of Hydrazones: This method involves the catalytic hydrogenation of a prochiral hydrazone using a chiral metal complex. This approach is highly efficient for producing a wide range of chiral hydrazines with excellent enantiomeric excess.[11][12] The success of this strategy hinges on the selection of the appropriate chiral ligand and optimization of reaction conditions.

-

Nucleophilic Ring-Opening of Chiral Epoxides: A classical yet highly effective method involves the use of enantiomerically pure epoxides as starting materials. The epoxide is then opened by a hydrazine nucleophile. The regio- and stereoselectivity of this S(_N)2 reaction are generally well-controlled, providing a reliable route to the desired hydrazino alcohol.[5]

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in any chemical synthesis. The following table provides a comparative summary of the key methodologies for preparing enantiomerically pure 1-hydrazino-2-butanol and related derivatives.

| Methodology | Typical Substrates | Key Reagents/Catalysts | Reported Yield | Enantiomeric Excess (ee) | Key Advantages | References |

| Organocatalytic α-Hydrazination & Reduction | Alcohols (in situ oxidized to aldehydes) | Chiral pyrrolidine catalyst, (bpy)CuBr-TEMPO, N-Boc-hydrazine | Good to Excellent | Up to 98% | Operational simplicity, scalability, use of inexpensive starting materials. | [7][8][9] |

| Asymmetric Hydrogenation | Hydrazones | Pd or Ni complexes with chiral phosphine ligands (e.g., DTBM-SegPhos, (S,S)-Ph-BPE) | High | Up to >99% | Broad substrate scope, excellent enantioselectivity, applicable to gram-scale synthesis. | [11] |

| Epoxide Ring-Opening | Chiral epoxides (e.g., (R)- or (S)-1,2-epoxybutane) | Hydrazine hydrate or protected hydrazines | Moderate to Good | Dependent on the purity of the starting epoxide | Straightforward, predictable stereochemical outcome. | [5] |

Experimental Protocols

Protocol 1: Enantioselective Synthesis of N-Boc-protected (S)-1-hydrazino-2-butanol via Organocatalysis

This protocol is adapted from the work of Cui and Du, which describes an enantioselective synthesis of β-hydrazino alcohols from alcohols and N-Boc-hydrazine.[7][8][9]

Workflow Diagram:

Caption: Organocatalytic synthesis of N-Boc-(S)-1-hydrazino-2-butanol.

Materials:

-

1-Butanol

-

N-Boc-hydrazine

-

(2,2'-bipyridine)copper(I) bromide ((bpy)CuBr)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Chiral pyrrolidine catalyst (e.g., (S)-diphenylprolinol trimethylsilyl ether)

-

2,6-Lutidine

-

Dichloromethane (DCM), anhydrous

-

Sodium borohydride (NaBH(_4))

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH(_4)Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO(_3))

-

Brine

-

Anhydrous sodium sulfate (Na(_2)SO(_4))

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an air atmosphere, add (bpy)CuBr (5 mol%), TEMPO (5 mol%), and the chiral pyrrolidine catalyst (10 mol%).

-

Add anhydrous DCM, followed by 1-butanol (1.0 mmol), N-Boc-hydrazine (1.2 mmol), and 2,6-lutidine (1.5 mmol).

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanol (5 mL) followed by the portion-wise addition of NaBH(_4) (2.0 mmol).

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH(_4)Cl.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO(_3) and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure N-Boc-protected (S)-1-hydrazino-2-butanol.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Synthesis of (R)-1-Hydrazino-2-butanol via Ring-Opening of (R)-1,2-Epoxybutane

This protocol is a classical approach utilizing a commercially available chiral epoxide.

Workflow Diagram:

Caption: Synthesis of (R)-1-hydrazino-2-butanol via epoxide ring-opening.

Materials:

-

(R)-1,2-Epoxybutane

-

Hydrazine hydrate (80% in water)

-

Ethanol (EtOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve (R)-1,2-epoxybutane (1.0 mmol) in ethanol (10 mL).

-

Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the consumption of the epoxide by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent and excess hydrazine hydrate under reduced pressure.

-

Dissolve the residue in a minimal amount of water and extract with diethyl ether (3 x 20 mL) to remove any unreacted starting material. Note: The product has some water solubility, so extraction should be performed carefully.

-

The aqueous layer containing the product can be used directly for some applications, or the product can be isolated by distillation under reduced pressure or by derivatization followed by purification.

-

Characterize the product by NMR and mass spectrometry. The enantiomeric purity will be dictated by the enantiomeric purity of the starting epoxide.

Conclusion and Future Outlook

The synthesis of enantiomerically pure 1-hydrazino-2-butanol derivatives is a field of significant interest, driven by their utility as chiral building blocks in pharmaceutical synthesis. The methods outlined in this guide, particularly the modern organocatalytic approaches, offer efficient, scalable, and highly enantioselective routes to these valuable compounds.[7][9] As the demand for enantiopure drugs continues to grow, the development of even more efficient and sustainable synthetic methodologies will remain a key focus of research. Advances in asymmetric catalysis, including biocatalysis using engineered enzymes, are expected to provide new and powerful tools for the synthesis of these and other chiral intermediates.[13][14]

References

-

Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters, 18(21), 5616–5619. [Link]

-

Fülöp, F., & Pihlaja, K. (2005). Chemistry of Hydrazino Alcohols and Their Heterocyclic Derivatives. Part 1. Synthesis of Hydrazino Alcohols. Journal of Organic Chemistry, 70(18), 6957-6966. [Link]

-

Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β‑Hydrazino Alcohols Using Alcohols and N‑Boc-Hydrazine as Substrates. Organic Letters. [Link]

-

Reddy, M. S., & Nageswar, Y. V. D. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1018–1024. [Link]

-

Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Organic Letters. [Link]

-

Jia, T. (2013). New Route for the Synthesis of Chiral Hydrazine SADP. Letters in Organic Chemistry, 9(5), 339-341. [Link]

-

Wang, D., et al. (2016). Synthesis of Chiral Fluorinated Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation. Organic Letters, 18(11), 2676–2679. [Link]

-

Li, J., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(21), 3823–3828. [Link]

-

Bhushan, R., & Kumar, V. (2008). Synthesis of chiral hydrazine reagents and their application for liquid chromatographic separation of carbonyl compounds via diastereomer formation. Journal of Chromatography A, 1190(1-2), 119-127. [Link]

-

Request PDF. (2015). Synthesis of Chiral Trifluoromethyl Substituted Hydrazines via Pd-Catalyzed Asymmetric Hydrogenation and Reductive Amination. [Link]

-

Request PDF. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-14. [Link]

-

Chen, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 805619. [Link]

-

Li, Z., et al. (2023). Chiral drugs. LabMed Discovery, 1(1), e230002. [Link]

-

Schifano, E., et al. (2014). Two-Step Synthesis of Enantiomerically Pure Morphans from (R)-Carvone. Archiv der Pharmazie, 347(11), 808-816. [Link]

-

Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]

-

Enders, D. (2018). Asymmetric Synthesis of 2,2-Disubstituted. Amanote Research. [Link]

-

Cui, Z., & Du, D.-M. (2016). Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates. Beijing Institute of Technology. [Link]

-

Alcaide, B., et al. (2012). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry, 77(14), 6177–6185. [Link]

-

El-Sayed, W. M., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 11(1), 15462. [Link]

-

Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 247-285). [Link]

-

Clayden, J., et al. (2015). The Significance of Chirality in Drug Design and Development. Perspectives in Medicinal Chemistry, 7, 1-6. [Link]

-

Rowles, H. T., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. Angewandte Chemie International Edition, 60(16), 8717-8721. [Link]

-

Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts, 10(3), d170-d177. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. pharma.researchfloor.org [pharma.researchfloor.org]

- 3. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]

- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 7. Enantioselective Synthesis of β-Hydrazino Alcohols Using Alcohols and N-Boc-Hydrazine as Substrates [organic-chemistry.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of Hydrazine Dihydrochloride Salts

Welcome to the technical support center for hydrazine dihydrochloride (N₂H₄·2HCl). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with the reactivity of this common but sometimes temperamental reagent. In the following sections, we will address specific issues in a direct question-and-answer format, explaining the underlying chemical principles and providing actionable, field-tested protocols to get your reactions back on track.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is sluggish or has failed completely. How can I be sure my hydrazine dihydrochloride is still active?

This is the most critical first step in troubleshooting. Low reactivity is often a reagent problem, not a procedural one.

Answer: The quality of hydrazine dihydrochloride can degrade over time, leading to diminished reactivity. Here’s how to assess its viability:

-

Visual Inspection: High-purity hydrazine dihydrochloride should be a white crystalline powder.[1][2] Any significant yellowing or clumping can indicate decomposition or moisture absorption.

-

Storage Conditions: This salt is stable but hygroscopic and incompatible with strong bases and oxidizing agents.[1][3][4] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere.[2][4][5] Exposure to moisture and air can lead to oxidation and hydration, reducing its effective concentration.

-

Melting Point: The literature melting point is approximately 198-200°C, with decomposition.[1][2][5] A significantly lower or broader melting range suggests the presence of impurities.

-

Purity Assay (Titration): For a quantitative assessment, you can perform a simple iodometric titration to determine the purity of your hydrazine salt. This method relies on the oxidation of hydrazine by a standardized iodine solution.[6][7]

Question 2: I've confirmed my reagent is high-purity, but the reaction is still not working. What is the role of the base?

This is the most common conceptual misunderstanding when using hydrazine salts.

Answer: Hydrazine dihydrochloride (H₂N-NH₂·2HCl) is a salt. The actual nucleophilic species required for reactions like hydrazone formation or the Wolff-Kishner reduction is the **free base hydrazine (H₂N-NH₂) **.[8][9][10][11] The dihydrochloride form is non-nucleophilic because the lone pairs on the nitrogen atoms are protonated.

To generate the reactive free base in situ, you must add a base to neutralize the two equivalents of HCl. The choice and amount of base are critical and depend on the specific reaction.

-

Stoichiometry: You need at least two equivalents of a basic species to neutralize the dihydrochloride and a stoichiometric or catalytic amount for the reaction itself, depending on the mechanism.

-

Base Strength:

-

For Wolff-Kishner reductions , a strong base like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) is required not only to generate the free hydrazine but also to facilitate the subsequent deprotonation steps of the mechanism under high temperatures.[8]

-

For hydrazone formation , which is often acid-catalyzed, using a strong base can be detrimental.[12] Here, a weaker base like sodium acetate, triethylamine, or pyridine is more appropriate to gently liberate the free hydrazine without raising the pH too high.[13]

-

Logical Flow: The Critical Role of the Base

The following diagram illustrates the essential first step for activating hydrazine dihydrochloride.

Caption: A step-by-step decision tree for troubleshooting low reactivity.

Question 4: Can I purify a suspect batch of hydrazine dihydrochloride?

Answer: Yes. If you suspect your reagent has degraded or absorbed moisture, purification via recrystallization is often effective. Commercial muriatic acid can contain metal contaminants like iron, which can cause decomposition, so using pure reagents is key. [14] See Protocol 2: Recrystallization of Hydrazine Dihydrochloride for a detailed, step-by-step procedure.

Experimental Protocols

Protocol 1: Purity Assay of Hydrazine Dihydrochloride via Iodometric Titration

This protocol allows for a quantitative determination of the purity of your hydrazine dihydrochloride sample. The reaction is: N₂H₄ + 2I₂ → N₂ + 4HI.

Materials:

-

Hydrazine dihydrochloride sample (approx. 100-150 mg)

-

Standardized 0.1 M Iodine (I₂) solution

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Starch indicator solution (1%)

-

500 mL Erlenmeyer flask

-

50 mL burette

Procedure:

-

Sample Preparation: Accurately weigh approximately 100-150 mg of your hydrazine dihydrochloride sample and record the exact weight. Dissolve it in 100 mL of deionized water in a 500 mL Erlenmeyer flask.

-

Buffering: Add 1 g of sodium bicarbonate to the solution to act as a buffer, neutralizing the HI produced during the titration.

-

Titration: Titrate the hydrazine solution with the standardized 0.1 M iodine solution. As the endpoint approaches, the solution will turn pale yellow.

-

Endpoint Detection: Add 2-3 mL of starch indicator solution. The solution will turn a deep blue-black color. Continue titrating dropwise until the blue-black color disappears completely. This is your endpoint.

-

Calculation:

-

Moles of I₂ = (Volume of I₂ solution in L) × (Molarity of I₂ solution)

-

Moles of N₂H₄ = (Moles of I₂) / 2

-

Mass of N₂H₄·2HCl = (Moles of N₂H₄) × (104.97 g/mol )

-

% Purity = (Calculated Mass of N₂H₄·2HCl / Initial Sample Mass) × 100

-

Protocol 2: Recrystallization of Hydrazine Dihydrochloride

This procedure is adapted from standard laboratory methods to purify the salt. [1] Materials:

-

Crude hydrazine dihydrochloride

-

Ethanol (EtOH)

-

Deionized water

-

Beaker or Erlenmeyer flask

-

Hot plate with stirring

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: In a beaker, add the crude hydrazine dihydrochloride. For every 1 gram of salt, add approximately 10-15 mL of a 90:10 ethanol/water mixture.

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Do not boil excessively.

-

Cooling & Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum over a desiccant like calcium sulfate (Drierite). [1]The resulting pure, white crystals should be stored immediately in a tightly sealed container.

References

-